
Silane, (chloromethyl)dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (chloromethyl)dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)- is a complex organosilicon compound It features a silane core with various functional groups attached, including a chloromethyl group, dimethyl groups, and a phenyl ring substituted with a propyl group and a trioxabicyclo structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (chloromethyl)dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- typically involves multiple steps. One common method includes the reaction of a chloromethylsilane precursor with a phenylacetylene derivative under specific conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps, such as distillation or chromatography, are essential to obtain the desired purity of the final product.
化学反应分析
Types of Reactions
Silane, (chloromethyl)dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Amines, thiols; reactions often carried out in polar solvents like dimethylformamide or tetrahydrofuran.
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Reduced silane derivatives.
Substitution: Substituted silane compounds with various functional groups.
科学研究应用
Silane, (chloromethyl)dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a biocompatible material in medical devices and drug delivery systems.
Medicine: Explored for its use in developing novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
作用机制
The mechanism of action of Silane, (chloromethyl)dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- involves its interaction with specific molecular targets. The compound can form covalent bonds with various substrates, leading to modifications in their chemical structure. This interaction can affect molecular pathways, such as signal transduction or enzymatic activity, depending on the context of its application.
相似化合物的比较
Similar Compounds
- Chloromethyl-dimethyl-[2-[4-(1-propyl-3,5,8-trioxabicyclo[2.2.2]octan-4-yl)phenyl]ethynyl]silane
- N-(4-Chlorophenyl)-1,2-phenylenediamine
Uniqueness
Silane, (chloromethyl)dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its trioxabicyclo structure and ethynyl linkage provide additional versatility compared to other similar compounds.
属性
CAS 编号 |
134134-03-5 |
|---|---|
分子式 |
C19H25ClO3Si |
分子量 |
364.9 g/mol |
IUPAC 名称 |
chloromethyl-dimethyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C19H25ClO3Si/c1-4-10-18-12-21-19(22-13-18,23-14-18)17-7-5-16(6-8-17)9-11-24(2,3)15-20/h5-8H,4,10,12-15H2,1-3H3 |
InChI 键 |
YRJRWMKSFZGGON-UHFFFAOYSA-N |
规范 SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


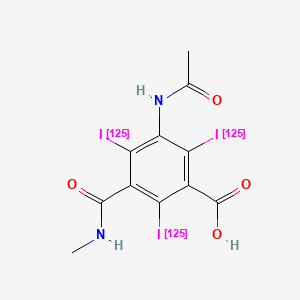
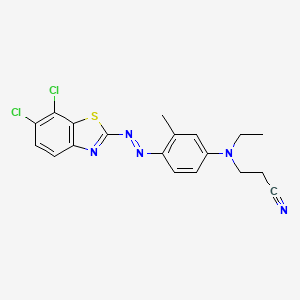
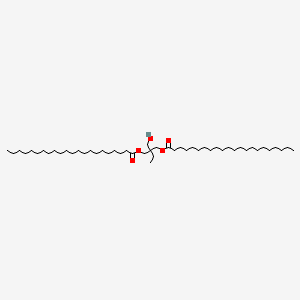
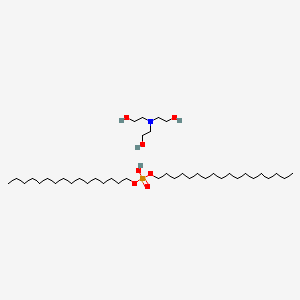
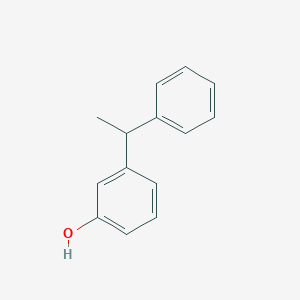
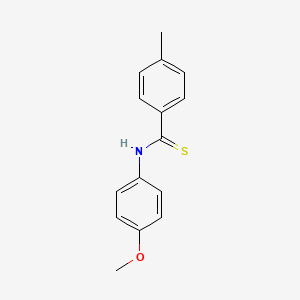
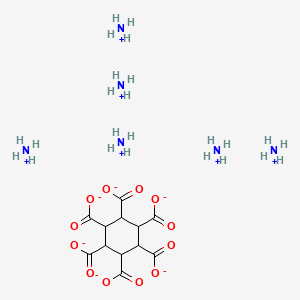

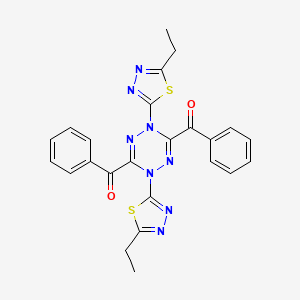
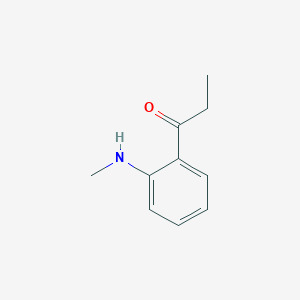
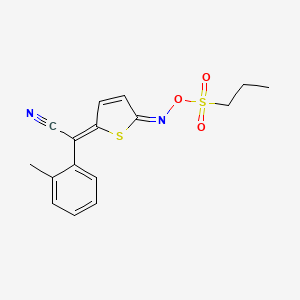
![2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline](/img/structure/B15181191.png)


